N-Boc-N-benzyl-PEG3-alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

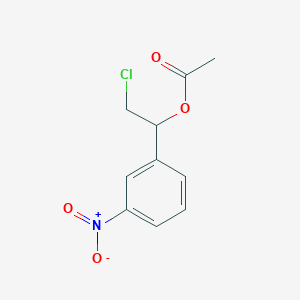

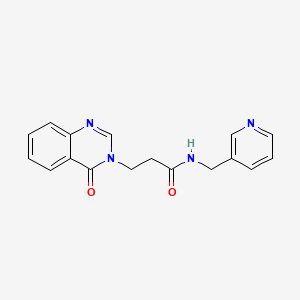

“N-Boc-N-benzyl-PEG3-alcohol” is a small molecule compound that is composed of several functional groups . It is a PEG linker containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of “N-Boc-N-benzyl-PEG3-alcohol” involves the use of a PEG linker containing a hydroxyl group and Boc-protected amino group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

“N-Boc-N-benzyl-PEG3-alcohol” has a chemical formula of C18H29NO5 . Its molecular weight is 339.43 .Physical And Chemical Properties Analysis

“N-Boc-N-benzyl-PEG3-alcohol” has a molecular weight of 339.43 . It is soluble in DMSO, DCM, DMF .Applications De Recherche Scientifique

Catalyst in Chemical Reactions

N-Boc-N-benzyl-PEG3-alcohol's derivatives, specifically polyethylene glycol (PEG), are used as phase transfer catalysts in various chemical reactions. For instance, PEG has been shown to enhance the rate of dibenzyl ether production in a solid–liquid–liquid phase transfer catalytic system, leading to a reaction rate nearly eight times higher than in systems with water (Jin, Ido, & Goto, 2003). Similarly, PEG has been employed in the oxidative degradation of benzylic alcohols, demonstrating its utility as an initiator in free-radical chemistry (Wang, He, & Miao, 2009).

Preventing Protein Aggregation

In the pharmaceutical industry, PEG derivatives have been used to prevent protein aggregation, a common challenge in drug formulation. For example, PEGylation, the covalent modification of proteins with PEG, has been found effective in preventing benzyl alcohol-induced protein aggregation (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2009).

Drug Delivery Systems

N-Boc-N-benzyl-PEG3-alcohol derivatives have potential utility in drug delivery systems. The synthesis of heterotelechelic poly(ethylene glycol)-block-poly(succinimide) possessing both acetal and tert-butoxycarbonylamino terminals with a narrow molecular weight distribution indicates potential applications as a targetable drug carrier (Nakanishi & Kataoka, 2009).

In Green Chemistry

PEG derivatives play a significant role in green chemistry, for example, in the aerobic oxidation of benzyl alcohols in sustainable media like PEG-400 (Urgoitia, SanMartin, Herrero, & Domínguez, 2011). They also function as stabilizers for palladium nanoparticles in catalytic systems, enhancing the reaction's efficiency and environmental friendliness (Feng et al., 2009).

Propriétés

IUPAC Name |

tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCCEAKTRBQRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-benzyl-PEG3-alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)

![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2363736.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)